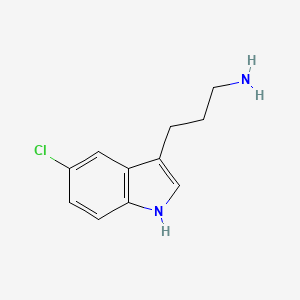
3-(5-chloro-1H-indol-3-yl)propan-1-amine
Vue d'ensemble
Description
3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the CAS Number: 54298-68-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is 3-(5-chloro-1H-indol-3-yl)propylamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid at room temperature . It has a molecular weight of 208.69 . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis Techniques
A study by Peng et al. (2013) describes the synthesis of related indole compounds, highlighting a cost-effective and time-saving method. This research could provide insights into the synthesis methods for 3-(5-chloro-1H-indol-3-yl)propan-1-amine.
Analysis Tools in Stability Tests
Research by Frączak et al. (2020) used Raman spectroscopy and gas chromatography for stability testing of psychoactive substances, which can be relevant for studying the stability of this compound.
Catalyst-Free Synthesis
Chen et al. (2014) discuss the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions, pointing to potential environmentally-friendly synthesis methods for related compounds (Chen, Lei, & Hu, 2014).
Biological and Medicinal Applications
Schiff Bases as Potentiometric Sensor
Bandi et al. (2013) explored Schiff bases derived from indole compounds for constructing ion-selective electrodes. This could suggest potential applications in analytical chemistry or biosensing for this compound (Bandi, Singh, & Upadhyay, 2013).
Antioxidant and Antimicrobial Agents
Research by El‐Mekabaty et al. (2016) on indole-containing compounds as antioxidant agents indicates possible applications of this compound in the development of antioxidant or antimicrobial drugs.
Dual Inhibitor in Neurodegenerative Diseases
A study by Bautista-Aguilera et al. (2014) found certain indole derivatives to be dual inhibitors for enzymes involved in neurodegenerative diseases, suggesting similar potential for this compound.
Chemical Interactions and Reactions
- Hexadentate Ligands for Metal Ions: Liu et al. (1993) investigated N3O3 amine phenols, which include indole derivatives, as ligands for group 13 metal ions. This study could imply the use of this compound in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation Changes in gene expression may also occur
Propriétés
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVIXGXFXJLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
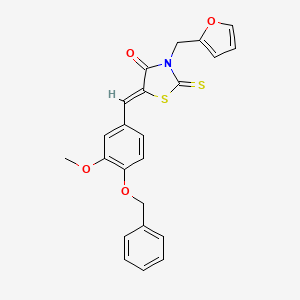
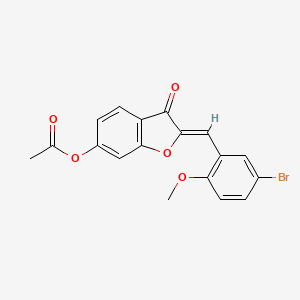
![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
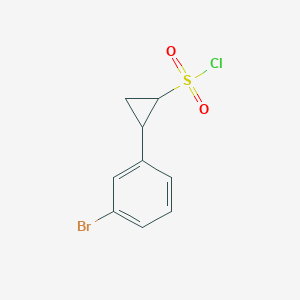
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)
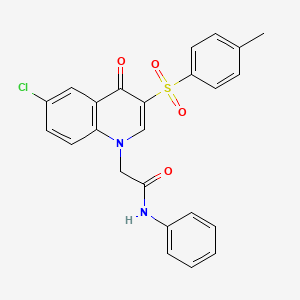
![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)
![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)

